BMS-303141

概要

説明

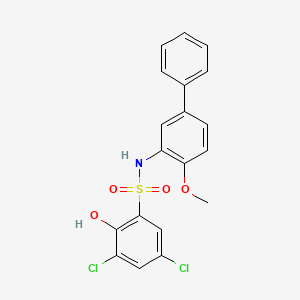

- BMS 303141は、化学式C₁₉H₁₅Cl₂NO₄S、分子量424.3 g/molの低分子化合物です。

- これは、脂肪酸とコレステロールの生合成に関与する重要な酵素であるATPクエン酸リアーゼ(ACL)の強力な阻害剤として機能します。

- ACLは、脂質代謝に重要な、細胞質中のアセチルCoAとオキサロ酢酸(OAA)の形成を触媒します .

準備方法

- BMS 303141の合成経路は広く文書化されていませんが、化学合成により得られます。

- 工業生産方法には、既存の合成経路の最適化や収率と純度の向上を目的とした改変が含まれる場合があります。

化学反応の分析

- BMS 303141はACLの阻害を受け、脂質合成に影響を与えます。

- その合成に用いられる一般的な試薬や条件は明示されていませんが、DMSOとエタノールに可溶です。

- その合成中に生成される主要な生成物は、おそらくACL阻害に関連する中間体または誘導体です。

科学研究への応用

- BMS 303141には、さまざまな用途があります:

化学: ACL阻害剤として、脂質代謝経路の理解に役立ちます。

生物学: 脂質合成の変化に対する細胞の反応を研究するために使用できます。

医学: BMS 303141は、癌研究(例えば、前立腺癌細胞)や肝細胞癌の治療に有望です。

産業: 治療薬としての可能性は、さらなる調査が必要です .

科学的研究の応用

Metabolic Disorders

BMS-303141 has been extensively studied for its effects on obesity-related conditions and metabolic syndrome:

- Renal Protection : In a study involving db/db mice (a model for type 2 diabetes), this compound administration resulted in reduced ectopic lipid accumulation in kidneys, improved renal function, and decreased levels of pro-inflammatory cytokines such as TNF-α and MCP-1 . The inhibitor also downregulated key lipogenic genes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), demonstrating its potential in treating obesity-related renal injuries.

- Lipid Metabolism : The compound significantly lowered plasma triglycerides and cholesterol levels in hyperlipidemic mice, showcasing its lipid-lowering effects . Additionally, lipidomic analyses indicated alterations in lipid profiles with significant reductions in specific lipid classes upon treatment with this compound .

Cancer Research

This compound has shown promise in cancer therapy, particularly in hepatocellular carcinoma (HCC):

- Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively suppresses the proliferation of HCC cell lines (HepG2 and Huh7) by inducing endoplasmic reticulum stress and apoptosis through the activation of the ATF4/CHOP pathway . In xenograft models, combined treatment with this compound and sorafenib led to significant reductions in tumor volume and weight .

- Prostate Cancer : The compound has also been investigated for its effects on castration-resistant prostate cancer cells, where it impaired cell proliferation and induced cell death under androgen-depleted conditions .

Inflammatory Diseases

This compound's role extends to modulating inflammation:

- Macrophage Polarization : Research indicates that this compound can influence macrophage polarization by altering acetyl-CoA levels and histone acetylation patterns, thus affecting inflammatory responses . The compound's ability to reduce pro-inflammatory cytokine production suggests potential applications in treating inflammatory diseases.

Case Studies

作用機序

- BMS 303141はACLを阻害し、アセチルCoAとOAAの形成を阻害します。

- これは、小胞体(ER)ストレスを誘発し、p-eIF2α/ATF4/CHOP経路を活性化し、アポトーシスを促進すると考えられています。

類似化合物の比較

- BMS 303141の独自性は、ACLを特異的に標的とする点にあります。

- 類似の化合物には、他のACL阻害剤や脂質代謝に影響を与える分子が含まれます。

類似化合物との比較

- BMS 303141’s uniqueness lies in its specific targeting of ACL.

- Similar compounds include other ACL inhibitors or molecules affecting lipid metabolism.

生物活性

BMS-303141 is a potent inhibitor of ATP-citrate lyase (ACL), which plays a crucial role in lipid metabolism and related pathophysiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound exhibits a high affinity for ACL, with an IC50 value of 0.13 μM for human recombinant ACL and 8 μM in HepG2 cells, indicating its efficiency in blocking lipid synthesis . By inhibiting ACL, this compound reduces the availability of acetyl-CoA, a key substrate for fatty acid synthesis, thus impacting lipid metabolism significantly.

Effects on Lipid Metabolism

Inhibition of Lipid Synthesis:

this compound has been shown to lower plasma glucose and triglycerides in hyperlipidemic mouse models. It effectively decreases ectopic lipid accumulation in various tissues, particularly the kidneys, which is crucial in managing obesity-related renal complications .

Case Study: db/db Mice Model

In a study involving db/db mice, administration of this compound resulted in:

- Weight Reduction: Treated mice exhibited decreased body weight and visceral fat deposition.

- Lipid Profile Alteration: Lipidomic analysis revealed significant changes in lipid species, particularly glycerides and fatty acids, indicating reduced ectopic lipid deposition linked to improved metabolic profiles .

- Renal Protection: The compound alleviated albuminuria and improved glomerular filtration function, suggesting protective effects against obesity-related renal injuries .

Impact on Inflammation and Osteoclast Formation

This compound also demonstrates anti-inflammatory properties. It inhibits the infiltration of macrophages and the release of pro-inflammatory cytokines such as TNF-α and MCP-1 . Furthermore, it has been shown to suppress osteoclast formation, which is pivotal in bone resorption processes. In a model of ovariectomy-induced bone loss, this compound prevented osteoclast formation and subsequent bone loss by modulating histone acetylation pathways associated with RANKL signaling .

Summary of Research Findings

| Parameter | Effect of this compound |

|---|---|

| IC50 for Human ACL | 0.13 μM |

| IC50 in HepG2 Cells | 8 μM |

| Weight Change in db/db Mice | Reduced body weight |

| Lipid Profile Changes | Significant alterations in glyceride and fatty acid levels |

| Renal Function Improvement | Decreased albuminuria |

| Inflammatory Cytokines | Inhibition of TNF-α and MCP-1 |

| Osteoclast Formation | Suppressed in vivo |

特性

IUPAC Name |

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIPNDKXZOTLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-303141?

A1: this compound functions as an ATP-citrate lyase (ACLY) inhibitor. [, , , , , , , ] ACLY is an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a key molecule involved in various cellular processes, including lipid synthesis, energy production, and histone acetylation, which influences gene expression.

Q2: How does this compound impact lipid metabolism?

A2: By inhibiting ACLY, this compound disrupts the production of acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. This inhibition has been shown to decrease levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR) in the kidneys of db/db mice, ultimately leading to a reduction in ectopic lipid accumulation. []

Q3: Beyond lipid metabolism, what other cellular processes are affected by this compound?

A3: this compound's inhibition of ACLY has downstream effects on gene expression. This is because acetyl-CoA is also essential for histone acetylation, a key epigenetic modification that regulates gene transcription. For instance, in CD8+ T cells, this compound treatment during early activation leads to decreased expression of early activation markers and the transcription factor IRF4, likely due to alterations in histone acetylation. []

Q4: Are there specific cell types where this compound's effects have been studied in detail?

A4: Yes, this compound has been investigated in a variety of cell types:

- Smooth Muscle Cells (SMCs): this compound reduces SMC proliferation and survival, potentially making it a therapeutic target for vascular remodeling diseases like coronary artery disease. [, ]

- Osteoclasts: this compound suppresses osteoclast differentiation and function by interfering with histone acetylation and potentially by influencing the activity of the Rac1 protein. []

- Hepatocellular Carcinoma Cells: this compound has been shown to induce apoptosis in these cancer cells, potentially via the activation of endoplasmic reticulum stress pathways. []

Q5: What are the potential therapeutic applications of this compound being investigated?

A5: Research suggests possible applications for this compound in:

- Obesity-related kidney disease: By reducing ectopic lipid accumulation and inflammation in the kidneys, this compound shows promise in protecting against obesity-related renal injuries. []

- Vascular remodeling diseases: Its ability to inhibit SMC proliferation makes it a potential therapy for conditions like coronary artery disease, in-stent restenosis, and pulmonary arterial hypertension. [, , ]

Q6: Are there any known limitations or challenges associated with this compound?

A6: While research on this compound is promising, some challenges have been identified:

- Cardiotoxicity: High concentrations of this compound can be toxic to cardiomyocytes, suggesting a narrow therapeutic window that needs further investigation. []

- Metabolic adaptation: In some cases, inhibiting ACLY might lead to compensatory mechanisms and metabolic adaptations within cells, potentially influencing the long-term effectiveness of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。